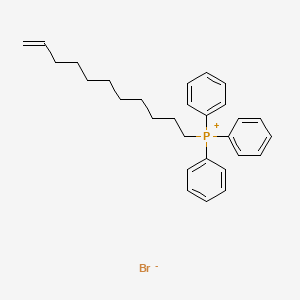

(10-Undecen-1-YL)triphenylphosphonium bromide

Description

(10-Undecen-1-YL)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium head group and a 10-undecenyl alkyl chain. This compound is primarily investigated for mitochondrial targeting due to the cationic phosphonium group, which facilitates accumulation in the negatively charged mitochondrial matrix . Its applications span drug delivery, antimicrobial agents, and anticancer research, leveraging its ability to enhance cellular uptake and selectivity .

Structure

3D Structure of Parent

Properties

CAS No. |

245752-24-3 |

|---|---|

Molecular Formula |

C29H36BrP |

Molecular Weight |

495.5 g/mol |

IUPAC Name |

triphenyl(undec-10-enyl)phosphanium;bromide |

InChI |

InChI=1S/C29H36P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h2,10-18,20-25H,1,3-9,19,26H2;1H/q+1;/p-1 |

InChI Key |

CMFBANSBHDTZHS-UHFFFAOYSA-M |

Canonical SMILES |

C=CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

Kinetic and Thermodynamic Considerations

Reaction rates are highly dependent on solvent polarity and temperature. Polar aprotic solvents like acetonitrile enhance ion pair separation, accelerating the substitution process. However, prolonged heating above 80°C risks alkene isomerization from the terminal to internal position, as observed in analogous allylic phosphonium salts. Thermodynamic studies of related systems indicate an optimal equilibrium at 60–70°C, balancing reaction completion and structural fidelity.

Established Synthetic Protocols

Solvent-Mediated Alkylation of Triphenylphosphine

Procedure

-

Reagents :

-

Triphenylphosphine (1.0 equiv, 262 mg/mmol)

-

11-Bromo-1-undecene (1.1 equiv, 237 mg/mmol)

-

Anhydrous toluene (0.3 M)

-

-

Steps :

-

Charge a flame-dried flask with PPh₃ and toluene under nitrogen.

-

Add 11-bromo-1-undecene dropwise via syringe.

-

Reflux at 110°C for 12–18 h with vigorous stirring.

-

Cool to room temperature; precipitate the product by adding diethyl ether.

-

Filter and wash with cold ether (3 × 10 mL/g).

-

Solvent-Free Mechanochemical Synthesis

Procedure

-

Reagents :

-

Triphenylphosphine (1.0 equiv)

-

11-Bromo-1-undecene (1.05 equiv)

-

-

Steps :

-

Combine reagents in a ball mill jar with stainless steel balls (5 mm diameter).

-

Mill at 30 Hz for 2 h.

-

Extract the product with dichloromethane and evaporate under reduced pressure.

-

Yield : 85–88% (reduced solvent waste, faster reaction time).

Optimization Strategies for Industrial Scalability

Catalytic Acceleration Using Phase-Transfer Agents

Introducing tetrabutylammonium bromide (TBAB, 5 mol%) reduces reaction time from 18 h to 4 h in toluene at 80°C by facilitating ion pair dissociation. This method achieves 89% yield with >99% alkene retention.

Purification Techniques

-

Recrystallization : Dissolve the crude product in hot ethanol (95%), cool to −20°C, and filter.

-

Column Chromatography : Use silica gel with ethyl acetate/hexanes (1:4) for lab-scale purification.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: (10-Undecen-1-YL)triphenylphosphonium bromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Substitution: Formation of corresponding phosphonium salts with different anions.

Scientific Research Applications

Organic Chemistry

- Reagent in Organic Synthesis : This compound is used as a reagent in the preparation of phosphonium ylides, which are crucial for Wittig reactions. The ability to form ylides facilitates the synthesis of alkenes from carbonyl compounds.

Biological Applications

- Mitochondrial Targeting : The lipophilic cationic nature of the triphenylphosphonium group allows this compound to penetrate biological membranes and accumulate in mitochondria. This property is exploited for drug delivery systems aimed at targeting cancer cells and other diseases linked to mitochondrial dysfunction .

Medical Research

- Drug Delivery Systems : There is ongoing research into using (10-Undecen-1-YL)triphenylphosphonium bromide for developing targeted drug delivery vehicles that can transport therapeutics directly to mitochondria. Studies have shown that compounds functionalized with this moiety can enhance the efficacy of anticancer drugs by improving their uptake in cancer cells .

Case Study 1: Mitochondrial Targeting for Cancer Therapy

A study explored the use of triphenylphosphonium-based compounds for targeting mitochondria in cancer cells. Compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and PC-3 cells. The mechanism involved induction of apoptosis and disruption of mitochondrial membrane potential, leading to increased reactive oxygen species levels .

Case Study 2: Development of Mitochondria-Targeted Drug Delivery Systems

Research has demonstrated that liposomes functionalized with this compound can effectively deliver chemotherapeutic agents to mitochondria. These systems showed enhanced drug uptake and release capabilities in real-time imaging studies, highlighting their potential as efficient drug delivery vehicles .

Mechanism of Action

The mechanism of action of (10-Undecen-1-YL)triphenylphosphonium bromide involves its ability to interact with biological membranes due to its lipophilic cationic nature. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This accumulation can disrupt mitochondrial function, leading to cell death, which is particularly useful in targeting cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The properties of phosphonium salts are highly dependent on substituents attached to the phosphorus center. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula (C29H32BrP).

Key Observations :

- Chain Length and Lipophilicity : The 10-undecenyl chain in the target compound provides greater lipophilicity compared to shorter chains (e.g., ethyl or carboxybutyl), improving mitochondrial membrane penetration .

- Functional Groups : Analogs with electron-withdrawing groups (e.g., -COOH in 4-carboxybutyl) exhibit altered solubility and reactivity. The double bond in the undecenyl chain offers a site for click chemistry or bioconjugation, unlike saturated or aromatic analogs .

Mitochondrial Targeting Efficiency

- Target Compound : The undecenyl chain’s length and lipophilicity enhance mitochondrial accumulation, similar to MitoPBN (a mitochondria-targeted antioxidant with a triphenylphosphonium group) .

- Chloramphenicol-TPP Conjugates : Compounds like CAM-C10-TPP () show dual antimicrobial and antiproliferative activity, but their selectivity depends on the linker length and functional groups. The undecenyl chain may offer improved tumor selectivity due to enhanced membrane permeability .

Cytotoxicity and DNA Interaction

- Aromatic Analogs (Bz-TPP, Et-TPP) : Exhibit moderate cytotoxicity via DNA intercalation, but shorter chains (e.g., ethyl) show reduced efficacy compared to longer alkyl or unsaturated chains .

- Fluorinated Analogs: Tris(trifluoromethylphenyl) derivatives () demonstrate improved cancer cell selectivity due to fluorine’s electronegativity and metabolic stability, a feature absent in the non-fluorinated target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (10-undecen-1-yl)triphenylphosphonium bromide, and how can purity be optimized?

- Synthesis Methods : The compound can be synthesized via nucleophilic substitution between triphenylphosphine and 10-undecen-1-yl bromide. A typical protocol involves refluxing in a polar aprotic solvent (e.g., acetonitrile or THF) under inert atmosphere .

- Purity Optimization : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) is recommended. Monitoring by -NMR (e.g., δ 5.8–5.2 ppm for terminal alkene protons) and elemental analysis ensures purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : - and -NMR confirm the alkene moiety and phosphonium structure. -NMR typically shows resonances for the triphenylphosphonium group (δ 7.8–7.5 ppm) and allylic protons (δ 2.5–2.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M-Br] at m/z ~423) .

- FT-IR : Absorptions at ~1630 cm (C=C stretch) and ~1100 cm (P-C stretch) validate functional groups .

Q. How does the terminal alkene group influence the reactivity of this phosphonium salt?

- The alkene enables further functionalization (e.g., epoxidation, hydroboration) or participation in Wittig reactions. For example, coupling with aldehydes generates α,β-unsaturated ketones, useful in polymer synthesis .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Wittig olefination with this reagent?

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis. Pre-generation of the ylide (via base treatment, e.g., NaOMe) enhances reactivity. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) minimize side products like β-hydride elimination .

- Additives : Catalytic iodine or lithium salts stabilize the ylide intermediate, improving yield .

Q. How can contradictory data in reaction yields be resolved when using this compound in heterogeneous systems?

- Troubleshooting :

- Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce ionic aggregation, enhancing reagent accessibility .

- Phase-Transfer Catalysis : Adding crown ethers or ionic liquids improves solubility and reaction homogeneity .

- Kinetic Analysis : Monitor reaction progress via -NMR to identify intermediates and optimize stoichiometry .

Q. What are the challenges in quantifying mitochondrial uptake of this compound in cellular studies?

- Methodology :

- Fluorescent Tagging : Conjugate with fluorophores (e.g., rhodamine) via the alkene or terminal bromide for live-cell imaging .

- LC-MS/MS Detection : Use deuterated internal standards (e.g., d-methyl analogs) to account for matrix effects in biological samples .

Q. How does the alkyl chain length (C11) impact its efficacy as a mitochondrial-targeting agent compared to shorter analogs?

- Structure-Activity Relationship : Longer chains enhance lipophilicity, improving membrane permeability and mitochondrial accumulation. However, excessive length (>C12) may reduce solubility and induce cytotoxicity. Comparative studies with C4 and C8 analogs (e.g., (4-carboxybutyl)triphenylphosphonium bromide) show optimal uptake at C10–C12 .

Methodological Considerations

Q. What computational tools predict the stability of this compound under varying pH conditions?

- In Silico Modeling :

- pKa Prediction : Tools like ACD/Labs Percepta estimate the phosphonium group’s pKa (~8–10), indicating stability in neutral to mildly acidic conditions .

- DFT Calculations : Assess degradation pathways (e.g., hydrolysis) by modeling transition states and activation energies .

Q. How can cross-coupling reactions be designed using this compound for functionalized nanoparticle synthesis?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.